Ethyl 2-(3-ethoxyoxan-4-yl)acetate
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Overview
Description
Ethyl 2-(3-ethoxyoxan-4-yl)acetate is an organic compound belonging to the ester family. Esters are known for their pleasant odors and are often found in fruits and flowers. This particular compound is characterized by its unique structure, which includes an ethoxy group attached to an oxane ring, making it a valuable compound in various chemical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-(3-ethoxyoxan-4-yl)acetate can be synthesized through a multi-step process involving the reaction of ethyl acetate with 3-ethoxyoxan-4-yl chloride in the presence of a base such as sodium hydroxide. The reaction typically occurs under reflux conditions to ensure complete conversion of the reactants to the desired ester product .
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors to maintain optimal reaction conditions and improve yield. The process may include steps such as distillation and purification to obtain a high-purity product suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-(3-ethoxyoxan-4-yl)acetate undergoes several types of chemical reactions, including:
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to form primary alcohols.
Substitution: The ester group can be substituted with other functional groups using reagents such as Grignard reagents.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Substitution: Grignard reagents under anhydrous conditions.
Major Products Formed
Hydrolysis: Carboxylic acid and alcohol.
Reduction: Primary alcohol.
Substitution: Tertiary alcohols or other substituted products depending on the reagent used.
Scientific Research Applications
Ethyl 2-(3-ethoxyoxan-4-yl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Employed in the study of ester hydrolysis and enzyme-catalyzed reactions.
Medicine: Investigated for its potential use in drug delivery systems due to its ability to form stable esters.
Industry: Utilized in the production of fragrances and flavoring agents due to its pleasant odor.
Mechanism of Action
The mechanism of action of ethyl 2-(3-ethoxyoxan-4-yl)acetate involves its interaction with various molecular targets. In hydrolysis reactions, the ester bond is cleaved by nucleophilic attack from water or hydroxide ions, leading to the formation of carboxylic acid and alcohol. In reduction reactions, the ester is reduced by hydride ions from reducing agents like lithium aluminum hydride, resulting in the formation of primary alcohols .
Comparison with Similar Compounds
Similar Compounds
Ethyl acetate: A simpler ester with a similar structure but lacking the oxane ring.
Methyl butyrate: Another ester with a fruity odor, commonly found in nature
Uniqueness
Ethyl 2-(3-ethoxyoxan-4-yl)acetate is unique due to its ethoxy group attached to an oxane ring, which imparts distinct chemical properties and reactivity compared to simpler esters like ethyl acetate and methyl butyrate. This structural feature makes it valuable in specialized applications where specific reactivity is required .
Properties
IUPAC Name |
ethyl 2-(3-ethoxyoxan-4-yl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20O4/c1-3-14-10-8-13-6-5-9(10)7-11(12)15-4-2/h9-10H,3-8H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HTXQFDSQCCUSSI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1COCCC1CC(=O)OCC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H20O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
216.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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